N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine is a chemical compound characterized by a benzothiazine ring structure substituted with an amine group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Amination Reaction: : One common method to synthesize N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine involves the amination of 2H-1,4-benzothiazine with 4-methylaniline. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions.
-
Cyclization Reaction: : Another approach involves the cyclization of 4-methylphenylthiourea with ortho-aminobenzaldehyde. This reaction is usually carried out in the presence of an acid catalyst like hydrochloric acid (HCl) and under reflux conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). These reactions can lead to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into its corresponding amine or alcohol derivatives.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine
This compound has shown promise in preclinical studies as an antimicrobial and anticancer agent. Its mechanism of action involves disrupting cellular processes in pathogens and cancer cells, leading to cell death.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for creating colorants with specific properties.
Mechanism of Action
The mechanism by which N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding can inhibit enzyme activity or block receptor signaling pathways, leading to therapeutic effects. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, resulting in bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-2H-1,4-benzothiazin-3-one: This compound differs by having a ketone group instead of an amine group, which affects its reactivity and applications.
N-(4-methylphenyl)-2H-1,4-benzothiazin-3-thiol:
Uniqueness
N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N2S |
---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine |
InChI |
InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)16-15-10-18-14-5-3-2-4-13(14)17-15/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
SYMOJHGEXIMUCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3SC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.